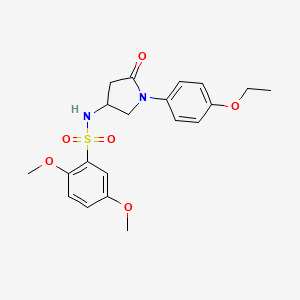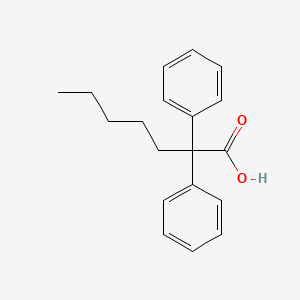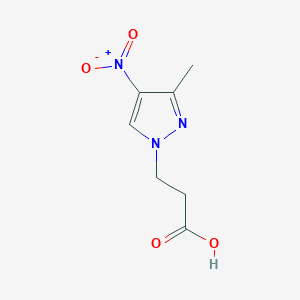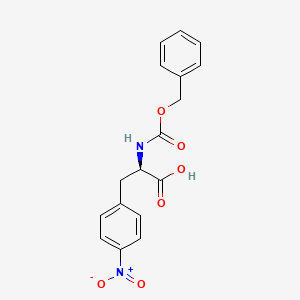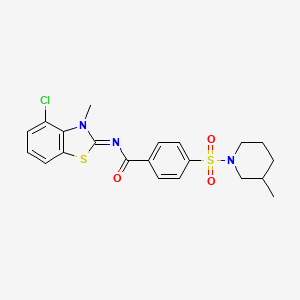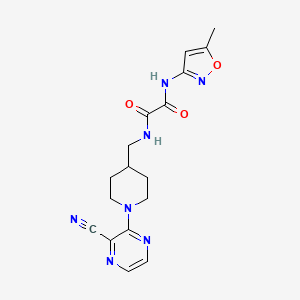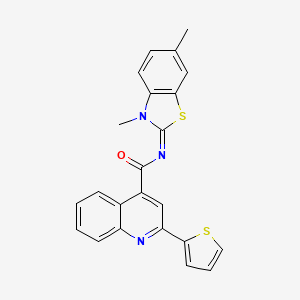
2-(Cyclopropylcarbamoylamino)-4-methylpentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various techniques such as Fourier Transform Infrared Spectroscopy (FTIR), X-ray Photoelectron Spectroscopy (XPS), X-ray Diffraction (XRD), and Nuclear Magnetic Resonance (NMR) .Chemical Reactions Analysis
Carboxylic acids, like the one , can undergo a variety of reactions. They can react with bases to form salts, with alcohols to form esters, and can also undergo reduction reactions to form primary alcohols .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. These might include determining its melting point, boiling point, solubility in various solvents, and its reactivity with common chemical reagents .Scientific Research Applications
New Boronates from Pentanedione Derivatives
A study by Sánchez et al. (2004) explores new boronates prepared from 2,4-pentanedione derived ligands, highlighting the structural and electronic relationships to corresponding salicylaldehyde derivatives. This research might not directly mention 2-(Cyclopropylcarbamoylamino)-4-methylpentanoic acid, but the focus on pentanedione derivatives and their reactivity could provide a foundation for understanding the chemical behavior or potential applications of similarly structured compounds (Sánchez et al., 2004).
Characterization of Amanita cokeri Extract
Drehmel and Chilton (2002) isolated nonprotein amino acids from Amanita cokeri, including compounds with cyclopropyl groups. While not directly related to 2-(Cyclopropylcarbamoylamino)-4-methylpentanoic acid, this study underscores the interest in cyclopropyl-containing compounds for their biological activities and potential applications in understanding toxin mechanisms or developing new biochemical tools (Drehmel & Chilton, 2002).
Cyclopropyl Analogues of Amino Acids
Research by Dappen et al. (2010) on cyclopropyl analogues related to 2-amino-5-phosphonopentanoic acid explores these compounds as competitive antagonists for the NMDA receptor. Such studies into cyclopropyl analogues of amino acids highlight the pharmaceutical and biochemical research interest in modifying amino acid structures to alter biological activity, which could be relevant for understanding the potential applications of 2-(Cyclopropylcarbamoylamino)-4-methylpentanoic acid in modulating biochemical pathways or as a pharmacological tool (Dappen et al., 2010).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(cyclopropylcarbamoylamino)-4-methylpentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-6(2)5-8(9(13)14)12-10(15)11-7-3-4-7/h6-8H,3-5H2,1-2H3,(H,13,14)(H2,11,12,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJZINYIGTFCCME-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)NC1CC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopropylcarbamoylamino)-4-methylpentanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

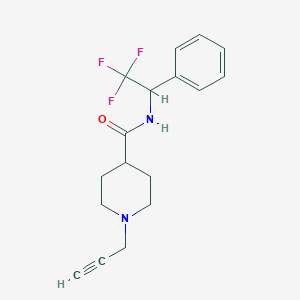
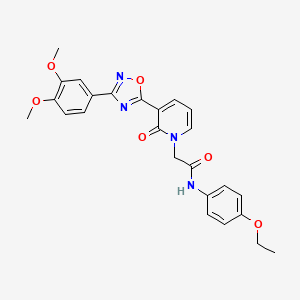
![1,7-Dimethyl-3-(1-methyl-2-oxopropyl)-8-(phenylethyl)-1,3,5-trihydro-4-imidazo lino[1,2-h]purine-2,4-dione](/img/structure/B2387586.png)
![{[2-(3-Nitrophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio}acetonitrile](/img/structure/B2387587.png)
![2-(chloromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine](/img/structure/B2387590.png)
